molecular formula C15H16F3NO B5714420 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one

5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one

Cat. No. B5714420
M. Wt: 283.29 g/mol
InChI Key: MMKIHXVBBXMPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one, also known as DMAC, is a synthetic compound that has been widely used in scientific research applications. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of a variety of compounds.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of a variety of compounds. However, its reactivity can also be a limitation, as it can react with unintended nucleophiles and lead to unwanted side products.

Future Directions

There are many potential future directions for the use of 5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one in scientific research. One area of interest is the synthesis of new pharmaceuticals using this compound as a building block. Another area of interest is the development of new materials with unique properties, such as self-healing properties or the ability to respond to external stimuli. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one can be synthesized using a variety of methods, including the reaction of 2-(trifluoromethyl)aniline with cyclohexanone in the presence of a base such as potassium carbonate. The resulting product is then subjected to further purification steps to obtain this compound in its purest form.

Scientific Research Applications

5,5-dimethyl-3-{[2-(trifluoromethyl)phenyl]amino}-2-cyclohexen-1-one has been used extensively in scientific research, particularly in the field of organic chemistry. It has been used as a building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science.

properties

IUPAC Name

5,5-dimethyl-3-[2-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-14(2)8-10(7-11(20)9-14)19-13-6-4-3-5-12(13)15(16,17)18/h3-7,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKIHXVBBXMPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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